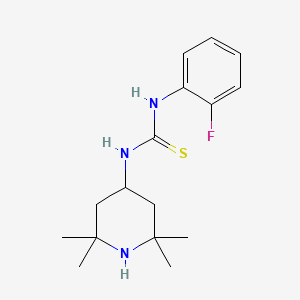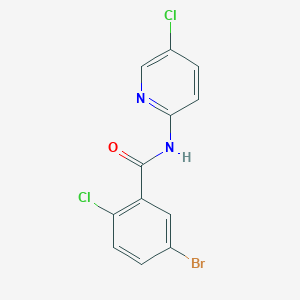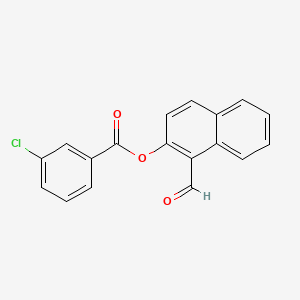![molecular formula C19H18O4 B5730371 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid compound that has gained attention in recent years for its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells and has been implicated in various physiological processes.
Mechanism of Action
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively binds to the CB2 receptor, which is primarily expressed on immune cells. Activation of this receptor has been shown to modulate immune cell function and reduce inflammation, potentially through the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to have potential neuroprotective properties. Studies have demonstrated that 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can protect against oxidative stress and inflammation-induced neuronal damage, with potential implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted modulation of immune cell function and inflammation. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.
Future Directions
1. Further investigation into the potential therapeutic applications of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, particularly in the areas of autoimmune diseases and neurodegenerative diseases.
2. Development of more efficient synthesis methods for 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one to increase its availability for research purposes.
3. Exploration of potential synergistic effects between 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one and other compounds, particularly those with anti-inflammatory and neuroprotective properties.
4. Investigation into the long-term effects of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one on immune cell function and inflammation in animal models.
Synthesis Methods
The synthesis of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 6H-benzo[c]chromen-6-one with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, followed by the addition of methoxyacetic acid and subsequent deprotection of the resulting intermediate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Research on 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has primarily focused on its potential therapeutic applications, particularly in the areas of inflammation and pain management. Studies have shown that 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can modulate immune cell function and reduce inflammation in various animal models, with potential implications for the treatment of autoimmune diseases and chronic pain.
properties
IUPAC Name |
8-methoxy-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)8-9-22-14-5-7-16-15-6-4-13(21-3)10-17(15)19(20)23-18(16)11-14/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSHZSTGTZIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)



![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)


